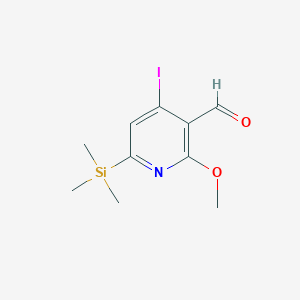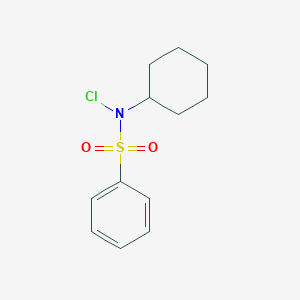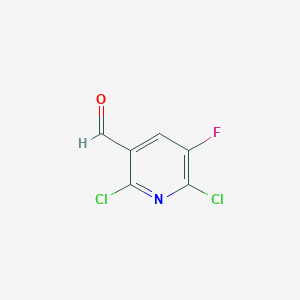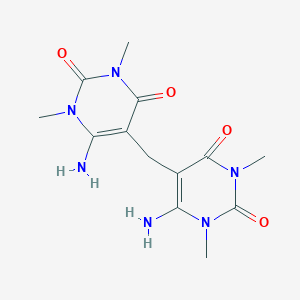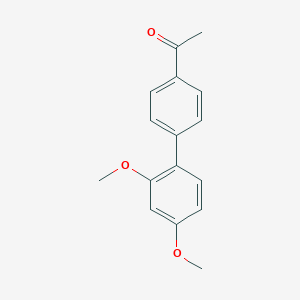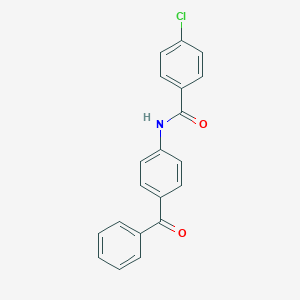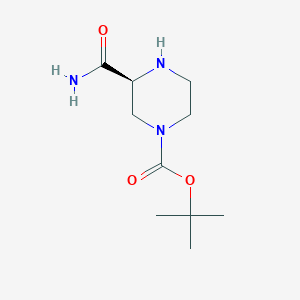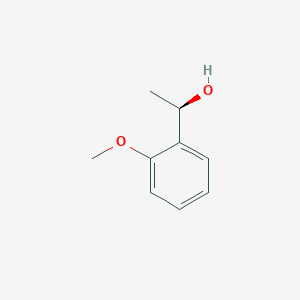
(R)-1-(2-Methoxyphenyl)ethanol
Vue d'ensemble
Description
“®-1-(2-Methoxyphenyl)ethanol” is a useful research chemical . It belongs to the category of Chiral Compounds . The IUPAC name for this compound is (1R)-1-(2-methoxyphenyl)ethanol .
Synthesis Analysis
The synthesis of compounds containing the 2-methoxyphenol moiety core structure, such as “®-1-(2-Methoxyphenyl)ethanol”, involves various methods. One study reported the design, synthesis, and antioxidant activity of six such compounds . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .
Molecular Structure Analysis
The molecular formula of “®-1-(2-Methoxyphenyl)ethanol” is C9H12O2 . The InChI Key is DHHGVIOVURMJEA-SSDOTTSWSA-N . The Canonical SMILES representation is CC(C1=CC=CC=C1OC)O .
Chemical Reactions Analysis
Compounds containing the 2-methoxyphenol moiety core structure, such as “®-1-(2-Methoxyphenyl)ethanol”, have been studied for their antioxidant properties . The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(2-Methoxyphenyl)ethanol” are as follows :
Applications De Recherche Scientifique
-
Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it particularly useful in the synthesis of enantiomerically pure compounds .
-
Pharmaceuticals : In the pharmaceutical industry, chiral compounds like this one are often used in the development of new drugs. The chirality of a molecule can significantly affect its biological activity .
-
Agrochemicals : Similar to pharmaceuticals, chiral compounds are also used in the synthesis of agrochemicals. The chirality can affect the interaction between the agrochemical and its biological target .
-
Material Science : Chiral compounds can be used in the development of new materials with unique properties, such as chiral polymers .
-
Catalysis : Chiral compounds can be used as ligands in asymmetric catalysis, which is a type of catalysis where the catalyst and the reactant are not identical in their stereochemistry .
-
Analytical Chemistry : Chiral compounds can be used in analytical chemistry for the separation of enantiomers .
-
Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it particularly useful in the synthesis of enantiomerically pure compounds .
-
Pharmaceuticals : In the pharmaceutical industry, chiral compounds like this one are often used in the development of new drugs. The chirality of a molecule can significantly affect its biological activity .
-
Agrochemicals : Similar to pharmaceuticals, chiral compounds are also used in the synthesis of agrochemicals. The chirality can affect the interaction between the agrochemical and its biological target .
-
Material Science : Chiral compounds can be used in the development of new materials with unique properties, such as chiral polymers .
-
Catalysis : Chiral compounds can be used as ligands in asymmetric catalysis, which is a type of catalysis where the catalyst and the reactant are not identical in their stereochemistry .
-
Analytical Chemistry : Chiral compounds can be used in analytical chemistry for the separation of enantiomers .
Safety And Hazards
The safety data sheet for “®-1-(2-Methoxyphenyl)ethanol” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . The recommended precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection/hearing protection .
Propriétés
IUPAC Name |
(1R)-1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGVIOVURMJEA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349146 | |
| Record name | (R)-1-(2-Methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Methoxyphenyl)ethanol | |
CAS RN |
113724-48-4 | |
| Record name | (R)-1-(2-Methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(2-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

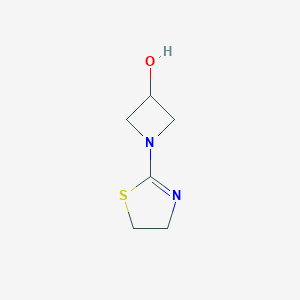
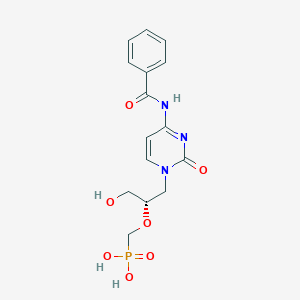
![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
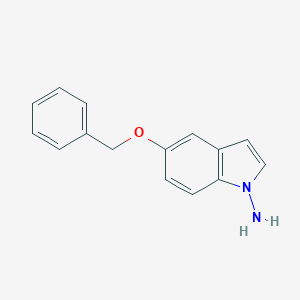

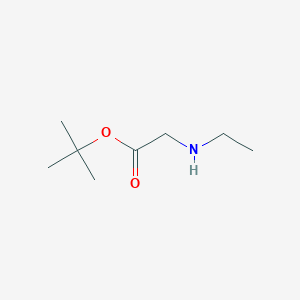
![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)
